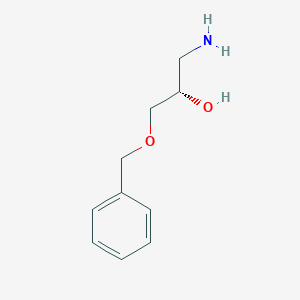

(S)-1-amino-3-(benzyloxy)propan-2-ol

Description

(S)-1-Amino-3-(benzyloxy)propan-2-ol is a chiral secondary alcohol featuring an amino group at position 1, a hydroxyl group at position 2, and a benzyloxy substituent at position 3 of the propane backbone. The (S)-configuration at the chiral center (C2) is critical for its stereoselective interactions, particularly in pharmaceutical contexts. This compound serves as a key intermediate in synthesizing β-blockers, enzyme inhibitors, and receptor-targeting agents due to its dual functional groups (amino and hydroxyl) and the lipophilic benzyloxy moiety .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2S)-1-amino-3-phenylmethoxypropan-2-ol |

InChI |

InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |

InChI Key |

ZGHLNQMMKJNJIH-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CN)O |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CN)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

(S)-1-amino-3-(benzyloxy)propan-2-ol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for diverse chemical modifications, making it a versatile building block in drug development. The compound's reactivity is enhanced by the presence of the benzyloxy group, which aids solubility and facilitates further reactions.

Case Study: Neurological Disorders

Research has indicated that (S)-1-amino-3-(benzyloxy)propan-2-ol may play a role in the development of drugs targeting neurological disorders. For instance, studies have shown its potential in synthesizing compounds that interact with neurotransmitter pathways, thereby influencing conditions such as depression and anxiety.

Interactions with Biological Targets

Research has explored the interactions of (S)-1-amino-3-(benzyloxy)propan-2-ol with various biological targets. Its binding affinity to specific receptors suggests potential therapeutic applications, particularly in modulating biological pathways involved in metabolic and neurological functions.

Case Study: Proteomics Research

In proteomics, (S)-1-amino-3-(benzyloxy)propan-2-ol has been investigated for its utility as a reagent in studying protein interactions and modifications. Its ability to form stable complexes with proteins enhances its application in understanding cellular mechanisms .

Comparison with Similar Compounds

Positional Isomers

(S)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride ()

- Structural Difference: The amino group is at C2, and the hydroxyl is at C1, reversing the positions compared to the target compound.

- Impact: Solubility: The hydrochloride salt form enhances aqueous solubility compared to the free base of the target compound. Stability: Protonation of the amino group in the salt improves stability under acidic conditions.

Functional Group Modifications

(S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol ()

- Structural Difference: The amino group is substituted with a bulkier benzylamino group.

- Impact :

tert-Butyl ((S)-1-(((2R,3S)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate ()

- Structural Difference: Incorporates a carbamate-protected amino group and a phenylpropanoyl side chain.

- Impact :

Stereochemical Variants

(R)-1-Amino-3-(benzyloxy)propan-2-ol

- Structural Difference : (R)-configuration at C2.

- Impact: Enantioselectivity: Opposite stereochemistry may result in inactive or antagonistic effects in chiral environments (e.g., β-adrenoceptor binding) . Analytical Differentiation: Distinct NMR shifts (e.g., δ 4.36–4.34 ppm for chiral protons in ) allow precise stereochemical identification .

Data Table: Key Properties of (S)-1-Amino-3-(benzyloxy)propan-2-ol and Analogs

Preparation Methods

Substrate Selection and Enzymatic Mechanism

The industrial-scale synthesis of (S)-1-amino-3-(benzyloxy)propan-2-ol begins with 2-(hydroxymethyl)-1,3-propanediol (31 ), a commercially available triol. Lipase PS (from Pseudomonas cepacia) catalyzes the enantioselective hydrolysis of the intermediate methyl ester 32 , resolving the racemic mixture into (R)- and (S)-enantiomers. The enzyme’s specificity for the (R)-ester ensures preferential hydrolysis, leaving the (S)-ester intact for subsequent steps. This kinetic resolution achieves an enantiomeric excess (ee) >98% under pilot-plant conditions.

Telescoped Process Design

The synthesis employs a telescoped sequence to minimize intermediate isolation:

-

Esterification : 31 is converted to diethyl ester 32 using thionyl chloride and methanol.

-

Enzymatic Hydrolysis : Lipase PS selectively hydrolyzes the (R)-ester in phosphate buffer (pH 7.0) at 35°C, yielding (S)-ester 33 and (R)-acid 34 .

-

Ammonolysis : 33 undergoes ammonolysis with aqueous NH₃ in methanol, producing (S)-1-amino-3-(benzyloxy)propan-2-ol·HCl after HCl-mediated precipitation.

This method’s scalability is evidenced by a 22 kg batch production with 85% overall yield, underscoring its viability for API manufacturing.

Epoxide Ring-Opening Strategies

Epoxide Synthesis and Amine Nucleophiles

An alternative route involves nucleophilic ring-opening of benzyl glycidyl ether (3d ) with ammonia. The epoxide is synthesized via epoxidation of allyl benzyl ether using m-CPBA, followed by ring-opening with aqueous NH₃ in THF at 0°C. The reaction proceeds through an SN2 mechanism, preserving stereochemistry when starting from enantiopure epoxides.

Optimization and Yields

Key parameters include:

-

Temperature : Reactions below 10°C prevent racemization.

-

Solvent : Tetrahydrofuran (THF) enhances ammonia solubility, achieving 92% conversion in 6 hours.

-

Workup : Silica gel chromatography (ethyl acetate/petroleum ether) isolates the product in 95% purity.

Comparatively, this method avoids enzymatic catalysts but requires chiral epoxide precursors, increasing raw material costs.

Strecker and Reductive Amination Approaches

Reductive Amination Limitations

Reductive amination of 3-benzyloxy-2-hydroxypropanal with NH₃ and NaBH₄ faces challenges in stereocontrol, often producing racemic mixtures. Catalytic asymmetric hydrogenation with Ru-BINAP complexes improves ee to 90% but requires high-pressure H₂ and specialized equipment.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | ee (%) | Scalability |

|---|---|---|---|---|---|

| Biocatalytic Hydrolysis | 2-(Hydroxymethyl)-1,3-propanediol | Lipase PS resolution | 85% | >98 | Industrial |

| Epoxide Ring-Opening | Benzyl glycidyl ether | NH₃ nucleophilic attack | 92% | 99* | Pilot-scale |

| Strecker Synthesis | 3-Benzyloxypropanal | Cyanide addition | 75% | 70–80 | Lab-scale |

*Assumes enantiopure epoxide precursor.

Industrial and Environmental Considerations

Green Chemistry Metrics

Q & A

Q. What are the established synthetic methodologies for (S)-1-amino-3-(benzyloxy)propan-2-ol, and how can reaction parameters influence yield?

The compound is typically synthesized via epoxide ring-opening reactions. For example, reacting (S)-epoxide precursors with amine nucleophiles in solvents like isopropanol (iPrOH) at 50°C for 5 hours, followed by purification via silica column chromatography . Temperature and solvent polarity critically impact reaction kinetics and diastereoselectivity. Lower temperatures may favor kinetic control, while polar aprotic solvents could enhance nucleophilicity. Post-synthesis, hydrogenolysis using Pd/C under H₂ effectively removes benzyl protecting groups .

Q. Which spectroscopic techniques are most effective for characterizing (S)-1-amino-3-(benzyloxy)propan-2-ol?

Key techniques include:

- ¹H/¹³C NMR : Analyze chemical shifts for the benzyloxy group (δ ~4.5 ppm for -OCH₂Ph) and the amino proton (δ ~1.5-2.5 ppm). Stereochemical confirmation requires coupling constants (e.g., J values for vicinal protons) .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and compare calculated vs. experimental masses to confirm purity. Discrepancies >2 ppm warrant re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed spectroscopic data for derivatives of this compound?

Discrepancies in MS or NMR data often arise from impurities or incomplete purification. Cross-validate results using orthogonal methods:

- HPLC with chiral columns to confirm enantiopurity.

- X-ray crystallography to resolve ambiguous stereochemistry (e.g., for diastereomers like compounds 34 and 35 in ) .

- IR spectroscopy to detect functional groups missed in NMR (e.g., hydrogen-bonded -OH or -NH₂) .

Q. What strategies control stereochemistry during synthesis to avoid racemization?

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amino group, stabilizing the chiral center during reactions .

- Low-temperature conditions : Conduct reactions below 0°C to minimize thermal racemization.

- Enantioselective catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalysts) for epoxide ring-opening to ensure >90% enantiomeric excess .

Q. What challenges arise in crystallizing (S)-1-amino-3-(benzyloxy)propan-2-ol analogs for X-ray studies, and how are they addressed?

Challenges include poor crystal growth due to flexible side chains. Mitigation strategies:

Q. How does the amine nucleophile choice impact diastereoselectivity in epoxide ring-opening reactions?

Bulky amines (e.g., isopropylamine) favor trans-opening due to steric hindrance, while smaller amines (e.g., methylamine) may lead to mixed diastereomers. Computational modeling (DFT) can predict transition-state geometries to guide nucleophile selection. For example, compound 36 in shows lower diastereoselectivity with branched amines, highlighting steric vs. electronic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.